molecular formula C14H14BrF2N3O B213609 N-(4-bromo-2-methylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide

N-(4-bromo-2-methylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide

Cat. No. B213609
M. Wt: 358.18 g/mol
InChI Key: RULWFVAEHJHAHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromo-2-methylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide, also known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. BAY 43-9006 was initially developed as a Raf kinase inhibitor, but it has also been shown to inhibit other signaling pathways involved in cancer progression, such as VEGFR, PDGFR, and c-Kit.

Mechanism of Action

N-(4-bromo-2-methylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide 43-9006 inhibits the activity of several kinases involved in cancer progression, including Raf, VEGFR, PDGFR, and c-Kit. By inhibiting these kinases, N-(4-bromo-2-methylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide 43-9006 disrupts the signaling pathways that promote cancer growth and proliferation. N-(4-bromo-2-methylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide 43-9006 also induces apoptosis, which is a process of programmed cell death that is essential for the removal of damaged or abnormal cells.
Biochemical and Physiological Effects:
N-(4-bromo-2-methylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide 43-9006 has been shown to have several biochemical and physiological effects on cancer cells. It inhibits the phosphorylation of downstream effectors of the Raf/MEK/ERK pathway, which is a key signaling pathway involved in cancer progression. N-(4-bromo-2-methylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide 43-9006 also inhibits the activation of VEGFR and PDGFR, which are receptors involved in tumor angiogenesis. Additionally, N-(4-bromo-2-methylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide 43-9006 induces apoptosis in cancer cells by activating caspases, which are enzymes that promote cell death.

Advantages and Limitations for Lab Experiments

N-(4-bromo-2-methylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide 43-9006 has several advantages for use in lab experiments. It has a high potency and selectivity for its target kinases, which makes it a valuable tool for studying the role of these kinases in cancer progression. N-(4-bromo-2-methylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide 43-9006 is also available in both solid and liquid forms, which makes it easy to use in various experimental settings. However, N-(4-bromo-2-methylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide 43-9006 has some limitations, including its potential toxicity and off-target effects. Therefore, it is important to use appropriate controls and dosages when using N-(4-bromo-2-methylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide 43-9006 in lab experiments.

Future Directions

There are several potential future directions for the study of N-(4-bromo-2-methylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide 43-9006 and its therapeutic applications. One direction is to further investigate the mechanisms of action of N-(4-bromo-2-methylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide 43-9006 and its effects on various signaling pathways involved in cancer progression. Another direction is to explore the potential use of N-(4-bromo-2-methylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide 43-9006 in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, the development of new formulations of N-(4-bromo-2-methylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide 43-9006 with improved pharmacokinetic properties may enhance its therapeutic efficacy and reduce its potential toxicity.

Synthesis Methods

The synthesis of N-(4-bromo-2-methylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide 43-9006 involves a multistep process that includes the reaction of 4-bromo-2-methylbenzoic acid with thionyl chloride, followed by the reaction with 3-(difluoromethyl)-5-methyl-1H-pyrazole-1-carboxylic acid. The resulting intermediate is then reacted with N,N-dimethylacetamide and acetic anhydride to yield the final product.

Scientific Research Applications

N-(4-bromo-2-methylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide 43-9006 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including hepatocellular carcinoma, renal cell carcinoma, and melanoma. N-(4-bromo-2-methylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide 43-9006 has also been shown to inhibit tumor angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to the tumor.

properties

Product Name

N-(4-bromo-2-methylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide

Molecular Formula

C14H14BrF2N3O

Molecular Weight

358.18 g/mol

IUPAC Name

N-(4-bromo-2-methylphenyl)-2-[3-(difluoromethyl)-5-methylpyrazol-1-yl]acetamide

InChI

InChI=1S/C14H14BrF2N3O/c1-8-5-10(15)3-4-11(8)18-13(21)7-20-9(2)6-12(19-20)14(16)17/h3-6,14H,7H2,1-2H3,(H,18,21)

InChI Key

RULWFVAEHJHAHC-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1CC(=O)NC2=C(C=C(C=C2)Br)C)C(F)F

Canonical SMILES

CC1=CC(=NN1CC(=O)NC2=C(C=C(C=C2)Br)C)C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.